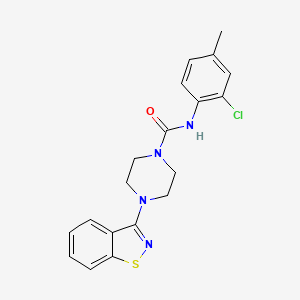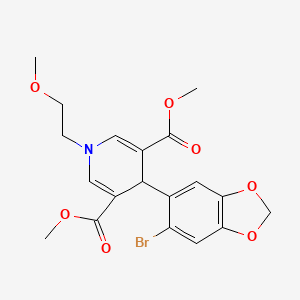![molecular formula C19H23NO2 B4745967 2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide
説明
2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide, also known as Dibenzoylmethane (DBM), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBM is a yellow crystalline powder that belongs to the chalcone class of compounds.
作用機序
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. DBM has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Additionally, DBM has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DBM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DBM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBM has been found to reduce inflammation and oxidative stress by modulating various signaling pathways involved in these processes. In vivo studies have shown that DBM has anticancer and anti-inflammatory effects in animal models.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DBM has been extensively studied for its biological activities, which makes it a suitable compound for further research. However, DBM has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. Additionally, DBM has low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
DBM has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Future studies should focus on elucidating the mechanism of action of DBM and its effects on various signaling pathways involved in cell growth, inflammation, and oxidative stress. Additionally, future studies should investigate the efficacy and safety of DBM in animal models and clinical trials. Finally, the development of novel formulations of DBM with improved bioavailability may enhance its therapeutic potential.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DBM has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, DBM has been found to reduce inflammation and oxidative stress, which are implicated in various chronic diseases such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-19(2,3)15-10-12-17(13-11-15)22-14-18(21)20-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGXTQVAUNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)


![6-methyl-N-[3-(4-morpholinyl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4745906.png)
![N-benzyl-N-methyl-3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4745908.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4745923.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B4745941.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745945.png)


![{2-[(3-cyano-5-methyl-4-phenyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4745986.png)
![N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4745992.png)
![N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4745999.png)